3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide
Overview
Description
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C9H9FN2O4 and a molecular weight of 228.18 g/mol . It is characterized by the presence of a fluoro group, a methoxy group, a methyl group, and a nitro group attached to a benzamide core. This compound is typically found as a white to yellow powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide can be achieved through the reaction of 3-Fluoro-4-nitrobenzoic acid with N,O-Dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an anhydrous solvent such as dichloromethane under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted benzamides.
Reduction: 3-Fluoro-N-methoxy-N-methyl-4-aminobenzamide.
Hydrolysis: 3-Fluoro-4-nitrobenzoic acid and N,O-Dimethylhydroxylamine.
Scientific Research Applications
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, leading to various biochemical effects. The fluoro and nitro groups play a crucial role in its reactivity and interactions with enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-methyl-4-nitrobenzamide: Lacks the methoxy group, resulting in different reactivity and properties.
4-Nitrobenzamide: Lacks both the fluoro and methoxy groups, leading to distinct chemical behavior.
3-Fluoro-4-nitrobenzoic acid: Contains a carboxylic acid group instead of the amide group, affecting its reactivity and applications.
Uniqueness
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluoro, methoxy, and nitro groups makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
3-fluoro-N-methoxy-N-methyl-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c1-11(16-2)9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCCKBPILZXRSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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